Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, hydroxy groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with a suitable thiophene derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The thiophene ring provides stability and enhances its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound has a similar methoxyphenyl group but lacks the thiophene ring.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure but with a different carbonyl group placement.
4-Hydroxy-5-methylfuran-3(2H)-one: Contains a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C16H16O6S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16O6S/c1-8-11(16(20)22-3)13(18)15(23-8)14(19)12(17)9-5-4-6-10(7-9)21-2/h4-7,14,18-19H,1-3H3 |
InChI Key |
UUHRJQUFGZJZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C(=O)C2=CC(=CC=C2)OC)O)O)C(=O)OC |
Origin of Product |
United States |
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